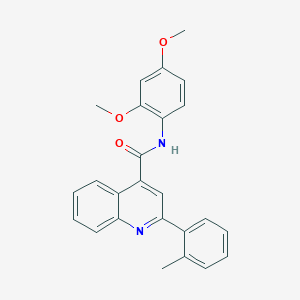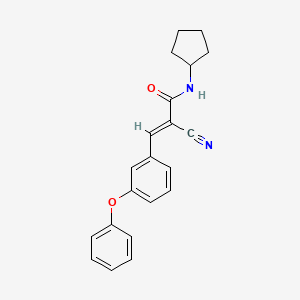
2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide
説明
2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide, also known as CPAA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and has a molecular weight of 375.48 g/mol. CPAA is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
作用機序
The mechanism of action of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to inhibit the phosphorylation of IκBα, which is a key step in the activation of NF-κB.
Biochemical and Physiological Effects
2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has also been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the advantages of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to be effective in vitro and in vivo, and further studies are needed to determine its potential as a clinical drug. However, one of the limitations of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide is its low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide. One potential direction is to investigate the potential of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide. In addition, the mechanism of action of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide needs to be further elucidated to better understand its potential as a therapeutic agent. Another potential direction is to investigate the potential of 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide as a tool for the study of NF-κB signaling pathways. 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide may be useful in identifying new targets for the development of anti-inflammatory and anticancer drugs.
科学的研究の応用
2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anticancer properties. 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. In addition, 2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)acrylamide has been found to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-15-17(21(24)23-18-8-4-5-9-18)13-16-7-6-12-20(14-16)25-19-10-2-1-3-11-19/h1-3,6-7,10-14,18H,4-5,8-9H2,(H,23,24)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALHOTODNWQQAH-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-cyclopentyl-3-(3-phenoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



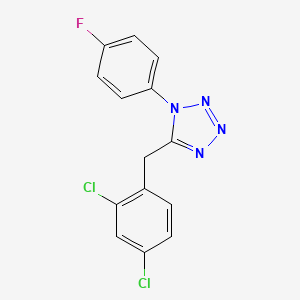
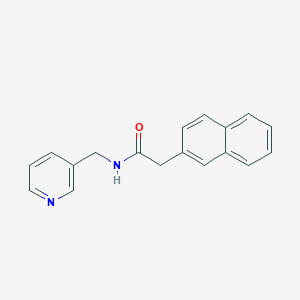
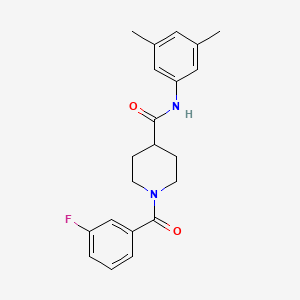
![N-(3-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4757970.png)

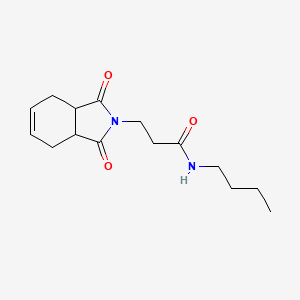
![7-(4-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4758015.png)
![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4758023.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4758037.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)
